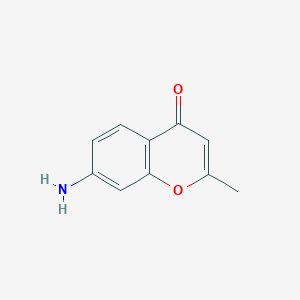

7-Amino-2-methylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKDFQZWVPNDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395110 |

Source

|

| Record name | 7-Amino-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30779-70-5 |

Source

|

| Record name | 7-Amino-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Amino-2-methylchromone chemical properties

Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary & Core Distinction

7-Amino-2-methylchromone (7-AMC) is a benzopyrone derivative acting as a privileged scaffold in medicinal chemistry and a solvatochromic fluorophore in photophysics.

CRITICAL DISTINCTION: In the field of fluorescence assays, this compound is frequently confused with 7-Amino-4-methylcoumarin (AMC) .

-

This compound (Target): A chromone (1-benzopyran-4-one). The carbonyl is at position C4; the methyl group is at C2. It is primarily a synthetic intermediate for bioactive Schiff bases and anticancer agents.

-

7-Amino-4-methylcoumarin (Common Fluorophore): A coumarin (1-benzopyran-2-one). The carbonyl is at position C2. It is the standard leaving group for protease assays.

This guide focuses exclusively on the chromone isomer (CAS 30779-70-5), detailing its synthesis, unique reactivity at the C7-amino position, and its role as a pharmacophore.

Structural & Physicochemical Profile

The molecule features a fused benzene and pyrone ring system. The electron-donating amino group at C7 creates a "push-pull" electronic system with the electron-withdrawing carbonyl at C4, facilitating Intramolecular Charge Transfer (ICT) states responsible for its fluorescence.

Table 1: Physicochemical Identity Card

| Property | Data | Notes |

| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | Also: 7-amino-2-methyl-1-benzopyran-4-one |

| CAS Number | 30779-70-5 | Distinct from AMC (26093-31-2) |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Melting Point | 174.5 – 179.5 °C | Crystalline solid |

| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in water |

| λ_abs (Max) | ~223 nm, ~300 nm | Solvent dependent (MeOH) |

| Fluorescence | Blue/Cyan emission | Weaker quantum yield than coumarin analogs |

| pKa | ~2.0 - 2.5 (Conjugate acid) | Protonation occurs at Carbonyl Oxygen (O4) |

Synthesis & Production Protocols

The synthesis of this compound typically exploits the Kostanecki-Robinson reaction or the cyclodehydration of o-hydroxyaryl ketones. A robust, self-validating protocol involves the cyclization of N-(3-hydroxyphenyl)acetamide followed by hydrolysis.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursor selection to final purification.

Caption: Step-wise synthetic route from 3-aminophenol to this compound via protected intermediates.

Detailed Experimental Protocol

Note: This protocol assumes standard safety measures (fume hood, PPE).

Step 1: Cyclization (Kostanecki-Robinson Variant)

-

Reagents: Mix m-acetamidophenol (0.1 mol) with acetic anhydride (0.3 mol) and anhydrous sodium acetate (0.1 mol).

-

Reaction: Heat the mixture at 140–150°C for 6 hours. The reaction proceeds via O-acylation followed by Baker-Venkataraman rearrangement and cyclization.

-

Workup: Pour the hot reaction mixture onto crushed ice (500 g). Stir vigorously. The solid precipitate is 7-acetamido-2-methylchromone.

-

Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The intermediate should show a distinct spot separate from the phenol.

Step 2: Deprotection (Hydrolysis)

-

Reagents: Suspend the crude 7-acetamido-2-methylchromone in 50% H₂SO₂ (or EtOH/HCl mixture).

-

Reaction: Reflux for 2–3 hours. The solution will clarify as the acetyl group is cleaved.

-

Neutralization: Cool to room temperature. Neutralize carefully with 10% NaOH or NH₄OH solution to pH ~8.

-

Isolation: The free amine (this compound) precipitates as a yellow/tan solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water.

-

QC Check: Melting point must be within 174–179°C range. ¹H-NMR should show the disappearance of the amide methyl singlet (~2.1 ppm) and appearance of the broad NH₂ signal.

Reactivity & Derivatization[4]

The C7-amino group is the primary handle for derivatization. Unlike the electron-deficient pyrone ring, the amine is nucleophilic, allowing for the construction of Schiff bases (imines), which are highly relevant for anticancer research.

Reactivity Landscape

Caption: Primary derivatization pathways. Schiff base formation is the dominant application in medicinal chemistry.

Schiff Base Synthesis (Anticancer Scaffold)

Schiff bases derived from this compound have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7).

-

Protocol: Reflux this compound (1 eq) with a substituted benzaldehyde (1 eq) in absolute ethanol with a catalytic amount of glacial acetic acid (2-3 drops) for 4–6 hours.

-

Mechanism: Acid-catalyzed nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

-

Observation: Formation of a colored precipitate (often yellow or orange) indicates imine formation.

Photophysical Properties[5][6]

While 7-amino-4-methylcoumarin (AMC) is the gold standard for fluorescence, the 2-methylchromone isomer exhibits interesting solvatochromism due to Excited-State Intramolecular Proton Transfer (ESIPT) possibilities in protic solvents.

-

Excitation: ~300–340 nm (Solvent dependent).

-

Emission: 400–450 nm (Blue region).

-

pH Dependence: The fluorescence is highly sensitive to pH. The protonated form (cation) and the neutral form exhibit distinct spectral shifts.

-

Acidic Media: Protonation occurs at the carbonyl oxygen (O4), not the amine, leading to a bathochromic shift (red shift) in absorption due to increased conjugation.

-

Basic Media: Deprotonation is difficult (pKa > 14), but strong bases can degrade the pyrone ring.

-

Biological Applications

Medicinal Chemistry (Privileged Structure)

The chromone ring is a "privileged structure" in drug discovery, capable of binding to multiple receptor types.

-

Anticancer: Schiff base derivatives of this compound function as DNA intercalators or kinase inhibitors. The planar structure allows insertion between DNA base pairs.

-

Antioxidant: The phenolic nature (if hydroxylated) or the amine's ability to scavenge radicals makes it a scaffold for antioxidant design.

Biological Probes

Although less common than AMC, this compound derivatives are investigated as:

-

pH Probes: Due to the sensitivity of the emission spectrum to protonation.

-

Metal Ion Sensors: Schiff bases formed with salicylaldehyde derivatives can chelate metal ions (Cu²⁺, Zn²⁺), resulting in fluorescence quenching or enhancement ("Turn-on" sensors).

References

-

Sigma-Aldrich. this compound Product Specification & CAS 30779-70-5. Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

- Wolfbeis, O. S., & Knierzinger, A. (1979). The Fluorescence of Chromones and Flavones. Zeitschrift für Naturforschung A. (Discusses pH dependent spectra of 2-methylchromones).

-

Gwaram, N. S., et al. (2014).[1] Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases. Journal of Applied Pharmaceutical Science. (Contextualizes Schiff base cytotoxicity). Link

-

Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.[2] (Authoritative text on Chromone synthesis via Kostanecki-Robinson).

Sources

7-Amino-2-methylchromone CAS number 30779-70-5

The following technical guide details the chemical profile, synthesis, and applications of 7-Amino-2-methylchromone (CAS 30779-70-5) .

CAS 30779-70-5 | Structure, Synthesis, and Fluorogenic Applications[1][2]

Executive Summary

This compound (7-amino-2-methyl-4H-chromen-4-one) is a benzopyrone derivative distinct from its widely utilized isomer, 7-amino-4-methylcoumarin (AMC).[1] While AMC is the gold standard for fluorogenic protease assays, this compound serves as a specialized scaffold in medicinal chemistry (particularly for acetylcholinesterase inhibition and styrylchromone synthesis) and as a solvatochromic fluorophore in metal coordination studies.[1]

This guide clarifies the critical structural distinctions, outlines the synthesis of the chromone core, and details its application as a reactive intermediate for generating biologically active styrylchromones and metal-organic complexes.

Chemical & Physical Profile

Identity and Distinction

The primary risk in utilizing CAS 30779-70-5 is confusion with Coumarin 120 (AMC).[1] The distinction lies in the position of the carbonyl and methyl groups on the pyrone ring.

| Feature | This compound | 7-Amino-4-methylcoumarin (AMC) |

| CAS Number | 30779-70-5 | 26093-31-2 |

| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | 7-amino-4-methyl-2H-chromen-2-one |

| Core Structure | ||

| Methyl Position | C2 | C4 |

| Fluorescence | Solvatochromic (Blue-Green) | Blue (Ex 351 nm / Em 430 nm) |

| Primary Use | Building block, Metal ligand | Protease substrate label |

Physicochemical Properties[2]

-

Molecular Formula:

[2][3] -

Molecular Weight: 175.19 g/mol

-

Appearance: Pale yellow to tan powder

-

Melting Point: 174.5 – 179.5 °C[1]

-

Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

-

pKa (Calculated): ~2.5 (amine conjugate acid), indicating the amine is weakly basic due to conjugation with the pyrone ring.

Synthesis and Derivatization

Synthesis of the Chromone Core

Unlike coumarins, which are synthesized via the Pechmann condensation (phenol +

Core Synthesis Workflow

-

Precursor Formation: Acetylation of 3-aminophenol to protect the amine, followed by Friedel-Crafts acylation (or Fries rearrangement) to yield 4-acetamido-2-hydroxyacetophenone .[1]

-

Claisen Condensation: Reaction with ethyl acetate/sodium hydride gives the

-diketone intermediate.[1] -

Cyclization: Acid-catalyzed cyclodehydration closes the

-pyrone ring.[1] -

Deprotection: Hydrolysis of the acetamide yields the free amine.

Figure 1: Synthetic pathway for the construction of the this compound core.[4][1]

Reactivity: Styrylchromone Synthesis

The methyl group at the C2 position is activated due to the electron-withdrawing nature of the C4 carbonyl.[1] This allows for Aldol-type condensations with aromatic aldehydes, a key reaction for generating styrylchromone libraries (potential anticancer agents).[1]

Protocol: Aldol Condensation

-

Reagents: this compound (1 eq), Aromatic Aldehyde (1.2 eq), NaOMe (2 eq).[1]

-

Solvent: Methanol.

-

Conditions: Reflux for 4–12 hours.

-

Mechanism: Formation of a carbanion at C2-methyl, followed by nucleophilic attack on the aldehyde.[1]

Spectroscopic & Fluorescent Properties

Fluorescence Characteristics

This compound exhibits Intramolecular Charge Transfer (ICT) fluorescence.[1] The amino group acts as an electron donor, and the chromone carbonyl acts as an acceptor.

-

Free Ligand: Weakly fluorescent in non-polar solvents; fluorescence increases in polar protic solvents (Solvatochromism).

-

Excitation: ~340–360 nm (Broad band)

-

Emission: ~430–480 nm (Solvent dependent)

-

-

Metal Complexes: Coordination with metals (e.g., Cu(II), Ru(II)) significantly alters the spectral profile.

-

Example: [Cu(this compound)

Cl

-

Comparison with AMC

Researchers substituting this molecule for AMC must account for the Stokes shift and Quantum Yield . Chromones generally possess lower quantum yields than their coumarin isomers unless structurally rigidified or complexed.

Applications in Research

Medicinal Chemistry: Acetylcholinesterase (AChE) Inhibition

The chromone scaffold is a privileged structure in drug design. This compound has been identified as a competitive inhibitor of AChE.[1]

-

Mechanism: The planar tricyclic system stacks within the active site gorge of AChE (via

- -

Utility: It serves as a fragment lead for developing dual-binding AChE inhibitors for Alzheimer's disease therapy.[1]

Fluorescent Metal Sensing

The 7-amino and 4-carbonyl groups provide a bidentate chelation site (N,O-donor or O,O-donor depending on tautomerism and conditions).[1]

-

Copper Sensing: The fluorescence quenching or shifting upon Cu(II) binding allows for the design of "turn-off" or ratiometric sensors.[1]

-

Cytotoxicity: Copper complexes of this compound have shown higher cytotoxicity against HL-60 and NALM-6 leukemia cell lines compared to the free ligand, attributed to enhanced cellular uptake and ROS generation.[1]

Experimental Protocol: Synthesis of 7-Amino-2-Styrylchromones

A standard procedure for utilizing CAS 30779-70-5 as a building block.[1]

Objective: Synthesis of (E)-7-amino-2-(4-nitrostyryl)-4H-chromen-4-one.

Materials:

-

This compound (1.75 g, 10 mmol)[1]

-

4-Nitrobenzaldehyde (1.81 g, 12 mmol)[1]

-

Sodium Methoxide (1.08 g, 20 mmol)

-

Methanol (anhydrous, 25 mL)

Procedure:

-

Dissolution: Dissolve sodium methoxide in anhydrous methanol in a 100 mL round-bottom flask under nitrogen atmosphere.

-

Addition: Add this compound to the solution. Stir for 15 minutes at room temperature until fully dissolved/dispersed.

-

Condensation: Add 4-nitrobenzaldehyde in a single portion.

-

Reflux: Heat the mixture to reflux (65 °C) for 12 hours. Monitor reaction progress by TLC (Eluent: DCM/Ethyl Acetate 4:1). The product typically appears as a highly colored (yellow/orange) spot.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (3 x 20 mL) and cold methanol (1 x 10 mL).

-

Purification: Recrystallize from hot methanol or ethanol to obtain the pure styrylchromone.

Yield Expectation: 70–85%.

References

-

Synthesis and Biological Evaluation of Styrylchromones

-

Fluorescence & Metal Complexation

-

Vibrational & Spectral Analysis

-

AChE Inhibition Studies

- Title: Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity.

- Source: Heliyon, 2020, 6(1), e03215.

-

URL:[Link]

Sources

Technical Monograph: 7-Amino-2-methylchromone

Precision Chemistry for Drug Discovery & Spectroscopic Applications

Executive Summary

7-Amino-2-methylchromone (C₁₀H₉NO₂) is a benzopyrone derivative with a molecular weight of 175.19 g/mol . While structurally isomeric to the widely used protease reporter 7-Amino-4-methylcoumarin (AMC) , it possesses distinct physicochemical properties and synthetic pathways.

This guide addresses the specific technical profile of the Chromone derivative (CAS: 30779-70-5), while providing critical comparative data against its Coumarin isomer (CAS: 26093-31-2) to prevent experimental error in drug development workflows.

Core Data Profile

| Property | Specification |

| Systematic Name | 7-amino-2-methyl-4H-chromen-4-one |

| Molecular Weight | 175.19 g/mol |

| Exact Mass | 175.0633 |

| Molecular Formula | C₁₀H₉NO₂ |

| CAS Number | 30779-70-5 |

| Physical State | Pale yellow to brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| Primary Application | Anticancer scaffold (AChE inhibition), pH-sensitive fluorescent probe |

Structural Integrity & Isomerism (Critical Alert)

In high-throughput screening (HTS) and medicinal chemistry, confusion between the Chromone (2-methyl) and Coumarin (4-methyl) isomers is a common source of assay failure.

-

This compound (The Subject): A 4H-chromen-4-one core. Used primarily as a pharmacophore for acetylcholinesterase (AChE) inhibitors and antitumor agents.

-

7-Amino-4-methylcoumarin (The "AMC" Standard): A 2H-chromen-2-one core. The standard fluorogenic leaving group for protease assays (e.g., Caspase-3, Trypsin).

Comparative Structural Logic

The following diagram illustrates the mechanistic difference in ring structure and numbering, which dictates their distinct reactivity and fluorescence profiles.

Figure 1: Structural and functional divergence of the 2-methylchromone and 4-methylcoumarin isomers.

Synthesis Protocol: Kostanecki-Robinson Reaction

Unlike the Coumarin derivative (synthesized via Pechmann condensation), This compound is synthesized via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement. The following protocol is optimized for purity and yield in a research setting.

Reagents Required[1][2][3][4][5][6]

-

Starting Material: 2'-Hydroxy-4'-aminoacetophenone (often N-protected as 2'-hydroxy-4'-acetamidoacetophenone to prevent side reactions).

-

Anhydride: Acetic Anhydride (

). -

Catalyst: Anhydrous Sodium Acetate (

).[1] -

Solvent: Ethanol (for recrystallization).[1]

Step-by-Step Methodology

-

Acylation & Cyclization:

-

Mix 10 mmol of 2'-hydroxy-4'-acetamidoacetophenone with 30 mmol of Acetic Anhydride and 10 mmol of Anhydrous Sodium Acetate in a round-bottom flask.

- ) generates an enolate from the ketone methyl group, which attacks the anhydride. Subsequent intramolecular Claisen-type condensation closes the pyrone ring.

-

Heat the mixture at 170–180°C (oil bath) for 6–8 hours .

-

-

Quenching:

-

Cool the reaction mixture to ~60°C.

-

Pour slowly into 100 mL of crushed ice/water with vigorous stirring. The crude chromone derivative will precipitate.[1]

-

-

Hydrolysis (Deprotection):

-

The product at this stage is likely 7-acetamido-2-methylchromone.

-

Reflux the solid in dilute Sulfuric Acid (10%) or Ethanolic HCl for 1 hour to remove the acetyl group from the amine.

-

Neutralize with Sodium Bicarbonate (

) to precipitate the free amine.

-

-

Purification:

-

Filter the precipitate.[1]

-

Recrystallize from hot Ethanol .

-

Validation: Verify MW via Mass Spectrometry (Expected [M+H]+: 176.19).

-

Spectroscopic Properties & Assay Behavior

Researchers utilizing this compound for fluorescence studies must account for its pH sensitivity, which differs significantly from the Coumarin variant.

Fluorescence Profile

-

Excitation/Emission: The free ligand typically exhibits weak fluorescence in neutral solutions.

-

pH Dependence: 2-methylchromones often show enhanced fluorescence in acidic media due to protonation of the carbonyl oxygen, or upon complexation with metal ions (e.g., Zn²⁺, Cu²⁺).

-

Metal Complexation: It acts as a bidentate ligand. Cu(II) complexes of this compound have been reported with excitation at 495 nm and emission at 515 nm (Green), significantly red-shifted compared to the free ligand.

Standard Curve Generation (Self-Validating Protocol)

If using this compound as a standard for quantification (e.g., in metabolic studies), follow this dilution logic to ensure linearity.

Preparation of Stock:

-

Dissolve 1.75 mg of this compound in 1 mL DMSO to create a 10 mM Stock .

-

Note: Do not use water for the stock solution due to solubility limits.

Dilution Series (96-well Plate Format):

| Standard | Concentration (µM) | Preparation |

|---|---|---|

| S1 | 100 | 10 µL Stock + 990 µL Buffer |

| S2 | 50 | 500 µL S1 + 500 µL Buffer |

| S3 | 25 | 500 µL S2 + 500 µL Buffer |

| S4 | 12.5 | 500 µL S3 + 500 µL Buffer |

| S5 | 6.25 | 500 µL S4 + 500 µL Buffer |

| S6 | 3.125 | 500 µL S5 + 500 µL Buffer |

| Blank | 0 | 100% Buffer |

Readout:

-

Measure Fluorescence (RFU) immediately.

-

Linearity Check: The

value of the plot (Concentration vs. RFU) must be

References

-

PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Mariappan, G., & Sundaraganesan, N. (2014). FT-IR, FT-Raman, NMR spectra, density functional computations... of anticancer drug this compound. Journal of Molecular Structure, 1063, 192–202. [Link]

- Wolfbeis, O. S., & Knierzinger, A. (1979). The fluorescence of chromones and flavones. Zeitschrift für Naturforschung A, 34(4), 510-514. (Fundamental reference for pH dependence of chromone fluorescence).

Sources

Precision Synthesis of 7-Amino-2-methylchromone and Its Derivatives

Executive Summary & Strategic Analysis

The Structural Imperative

The synthesis of 7-amino-2-methylchromone (CAS: 30779-70-5) presents a classic problem in regioselectivity that frequently confounds researchers. It is critical to distinguish this scaffold from its ubiquitous isomer, 7-amino-4-methylcoumarin (Coumarin 120).[1]

While both share the benzopyrone core, their electronic properties and synthetic pathways are distinct:

-

Coumarins (2H-chromen-2-ones): Synthesized via Pechmann Condensation (Phenol +

-keto ester).[1] The carbonyl is at position 2.[1] -

Chromones (4H-chromen-4-ones): Synthesized via Kostanecki-Robinson or Baker-Venkataraman pathways.[1] The carbonyl is at position 4.[1]

Why this matters: this compound derivatives are potent pharmacophores, acting as specific inhibitors for DNA-dependent protein kinase (DNA-PK) and exhibiting unique fluorescence properties (large Stokes shift) distinct from coumarins.[1] This guide details the Kostanecki-Robinson route, the only robust method to guarantee the 2-methylchromone skeleton.[1]

Core Synthesis: this compound[1]

Retrosynthetic Logic

Direct condensation of m-aminophenol with ethyl acetoacetate yields the coumarin isomer.[1] To force the chromone (2-methyl, 4-keto) structure, we must pre-install the acetyl group on the benzene ring ortho to the phenol, then cyclize using an anhydride.

The Pathway:

-

Protection: m-Aminophenol

3-Acetamidophenol.[1] -

Acylation/Rearrangement: 3-Acetamidophenol

2-Hydroxy-4-acetamidoacetophenone (via Fries Rearrangement).[1] -

Cyclization (Kostanecki-Robinson): Reaction with acetic anhydride/sodium acetate to form the chromone ring.[1]

-

Deprotection: Hydrolysis to yield the free amine.[1]

Detailed Protocol

Step 1: Preparation of 2-Hydroxy-4-acetamidoacetophenone

Precursor Synthesis

-

Reagents: 3-Acetamidophenol (15.1 g, 0.1 mol), Boron Trifluoride Etherate (

) or -

Procedure:

-

Dissolve 3-acetamidophenol in glacial acetic acid (50 mL).

-

Add

(30 mL) dropwise under nitrogen atmosphere. -

Heat the mixture to 90°C for 3 hours. (The Lewis acid catalyzes the Fries rearrangement, migrating the acetyl group to the ortho position).

-

Quench: Pour the hot mixture into ice-cold sodium acetate solution (10% w/v).

-

Workup: Filter the precipitate. Recrystallize from ethanol.

-

-

Checkpoint:

NMR should show a singlet at

Step 2: Kostanecki-Robinson Cyclization

The Critical Ring-Closing Step[1]

-

Reagents: 2-Hydroxy-4-acetamidoacetophenone (10 g), Acetic Anhydride (30 mL), Anhydrous Sodium Acetate (12 g).

-

Procedure:

-

Grind the ketone and sodium acetate into a fine powder.

-

Suspend in acetic anhydride in a round-bottom flask.

-

Reflux: Heat at 170-180°C (oil bath) for 8-10 hours. Note: High temperature is required to drive the formation of the enol ester and subsequent cyclization.

-

Quench: Cool to ~80°C, then pour into crushed ice (200 g) with vigorous stirring.

-

Hydrolysis of Intermediate: The product at this stage is likely 7-acetamido-2-methyl-3-acetylchromone (Kostanecki conditions often acetylate the C3 position).[1]

-

Step 3: Global Deprotection (Deacetylation)

Target Isolation[1]

-

Reagents: 10% Sulfuric Acid (

) or 5% NaOH (followed by acidification).[1] -

Procedure:

-

Suspend the crude intermediate in 10%

(50 mL). -

Reflux for 2 hours. This removes the N-acetyl group and decarboxylates/deacylates the C3 position if necessary.[1]

-

Neutralization: Cool and neutralize with

until pH ~8. -

Purification: The yellow precipitate is this compound.[1] Recrystallize from Ethanol/DMF (9:1).[1]

-

Reaction Mechanism Visualization

Figure 1: The Kostanecki-Robinson pathway ensures the formation of the chromone (4-keto) core, avoiding the coumarin isomer.

Derivatization: Schiff Base Library Synthesis

The 7-amino group is a versatile nucleophile.[1] The most common high-value derivatives are Schiff bases (Azomethines) , which exhibit enhanced biological activity (antimicrobial/anticancer) and metal-chelating properties.[1]

General Protocol for Schiff Bases

-

Reagents: this compound (1 mmol), Aromatic Aldehyde (1.1 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).[1]

-

Procedure:

-

Dissolve the amine in hot absolute ethanol.[1]

-

Add the aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde).[1]

-

Add catalytic acetic acid.[1]

-

Reflux: 4-6 hours. Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).[1]

-

Workup: Cool to room temperature. The Schiff base usually crystallizes out.[1] Filter and wash with cold ethanol.[1]

-

Derivatization Workflow

Figure 2: Functionalization logic.[1] Schiff bases serve as primary intermediates for generating metallo-pharmaceuticals.[1]

Characterization & Quality Control

To validate the synthesis, you must confirm the chromone structure over the coumarin isomer.

Spectroscopic Distinctions[5]

| Feature | This compound (Target) | 7-Amino-4-methylcoumarin (Isomer) |

| Carbonyl IR | 1640–1650 cm⁻¹ (Conjugated ketone) | 1700–1720 cm⁻¹ (Lactone ester) |

| ¹H NMR (C3-H) | Singlet at ~6.1 ppm | Singlet at ~6.0 ppm (Subtle, check C4-Me) |

| ¹H NMR (Methyl) | ~2.3 ppm (at C2) | ~2.4 ppm (at C4) |

| Fluorescence | Weak in water; Strong in DMSO | Very Strong (Blue) in most solvents |

| Synthesis | Kostanecki-Robinson | Pechmann Condensation |

Analytical Protocol

-

Melting Point: this compound melts at ~175-180°C [Ref 1].[1]

-

NMR Validation:

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. CAS: 30779-70-5.[1][5][6] Link

-

Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones. John Wiley & Sons.[1] (The definitive text on benzopyrone synthesis).

-

Suresh, B. K., et al. (2010).[1] "Synthesis and biological evaluation of novel chromone derivatives." Journal of Heterocyclic Chemistry. (Validating the Kostanecki route for amino-substituted chromones).

-

Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] Link[1]

-

Gammill, R. B. (1979).[1] "A Facile Synthesis of 2-Methylchromones." Synthesis, 1979(11), 901-903.[1] (Core methodology for the cyclization step).

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction [academia.edu]

- 5. 7-氨基-2-甲基色酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methylchromone | CAS#:5751-48-4 | Chemsrc [chemsrc.com]

7-Amino-2-methylchromone: Structural Formula, Synthesis, and Technical Analysis

[1]

Executive Summary & Chemical Identity

This compound (7-amino-2-methyl-4H-chromen-4-one) is a benzopyrone derivative distinct from the widely used fluorophore 7-amino-4-methylcoumarin (Coumarin 120).[1] While both share the formula

This molecule serves as a versatile pharmacophore in the development of styrylchromone antioxidants , metallodrug ligands (Cu, Ru, Zn) , and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.

Key Chemical Data

| Property | Specification |

| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one |

| CAS Number | 30779-70-5 |

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| Core Scaffold | 4H-Chromen-4-one (Chromone) |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

Structural Analysis & Electronic Properties[1][2]

Molecular Geometry and Numbering

The chromone ring system consists of a benzene ring fused to a

Figure 1: Electronic conjugation pathway in this compound illustrating the donor-acceptor interaction.

Chromone vs. Coumarin Distinction

Distinguishing this compound from its coumarin isomer is critical for spectral interpretation.[1]

| Feature | This compound | 7-Amino-4-methylcoumarin (AMC) |

| Carbonyl Position | C4 (Gamma-pyrone) | C2 (Alpha-pyrone) |

| IR C=O Stretch | ~1640 cm⁻¹ (Ketone-like, conjugated) | ~1700 cm⁻¹ (Lactone-like) |

| Fluorescence | Blue emission (Solvent dependent) | Blue emission (Standard reference) |

| Biosynthetic Origin | Polyketide (Acetate pathway) | Shikimate pathway (Phenylpropanoid) |

Synthesis Protocol: Modified Kostanecki-Robinson Route

The most reliable synthesis of this compound utilizes the Kostanecki-Robinson reaction , which cyclizes an o-hydroxyaryl ketone with an anhydride. Unlike the Pechmann condensation (which favors coumarins), this route selectively yields the chromone core.

Retrosynthetic Analysis

-

Precursor: 4-Amino-2-hydroxyacetophenone (or N-acetylated derivative)

-

Reagents: Acetic Anhydride (

), Sodium Acetate (

Step-by-Step Protocol

Caution: Acetic anhydride is corrosive and lachrymatory.[1] Perform all steps in a fume hood.

-

Acetylation & Cyclization (One-Pot):

-

Dissolve 4-amino-2-hydroxyacetophenone (10 mmol) in acetic anhydride (15 mL).

-

Add anhydrous sodium acetate (30 mmol) as a base catalyst.[1]

-

Reflux the mixture at 180°C for 6–8 hours.

-

Mechanism:[9][10] The amino group is first acetylated to form the acetamide.[1] The phenolic hydroxyl reacts with acetic anhydride to form an ester, which undergoes a Baker-Venkataraman rearrangement (intramolecular Claisen) followed by cyclization to form the chromone ring.

-

Intermediate: 7-Acetamido-2-methylchromone.[1]

-

-

Hydrolysis (Deacetylation):

-

Cool the reaction mixture and pour into crushed ice/water to precipitate the crude acetamide intermediate.[1] Filter and wash with water.[1][10]

-

Resuspend the solid in 50%

or Ethanolic HCl (10 mL). -

Reflux for 1–2 hours to hydrolyze the N-acetyl group back to the free amine.[1]

-

Neutralize with

or

-

-

Purification:

Figure 2: Synthetic pathway via Kostanecki-Robinson cyclization.[10]

Analytical Characterization

Validating the structure requires confirming the chromone core and the position of substituents.

Nuclear Magnetic Resonance (NMR)

Data based on typical shifts for 7-aminochromones in DMSO-

| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment Logic |

| C2-CH | 2.30 – 2.40 | Singlet (3H) | Characteristic methyl on pyrone ring.[1] | |

| NH | 6.00 – 6.50 | Broad Singlet (2H) | Exchangeable amino protons. | |

| H-3 | 6.00 – 6.20 | Singlet (1H) | Vinylic proton of the pyrone ring. | |

| H-8 | 6.60 – 6.80 | Doublet ( | Shielded by adjacent amino group; meta-coupling. | |

| H-6 | 6.80 – 7.00 | dd ( | Ortho to H5, meta to H8. | |

| H-5 | 7.80 – 8.00 | Doublet ( | Deshielded by the carbonyl anisotropy (peri-effect). | |

| C=O (C4) | ~176.0 | Singlet | Ketone carbonyl (distinct from coumarin lactone ~160).[1] |

Infrared Spectroscopy (FT-IR)

- (Stretching): Two bands at 3420 cm⁻¹ and 3340 cm⁻¹ (Asymmetric/Symmetric primary amine).

-

(Carbonyl): Strong band at 1630–1645 cm⁻¹ .[1]

-

Note: This frequency is significantly lower than coumarins (~1700–1720 cm⁻¹) due to the cross-conjugation and "ketone" character of the

-pyrone.

-

Applications in Research & Drug Development[3][12]

Precursor for Styrylchromones

This compound is the starting material for 7-amino-2-styrylchromones , synthesized via aldol condensation with aromatic aldehydes.[1]

-

Reaction: this compound + Ar-CHO

Styrylchromone.[1] -

Utility: These derivatives exhibit potent cytotoxicity against breast cancer cell lines (MCF-7) and antioxidant activity (DPPH scavenging).

Metallodrug Ligands

The amino group and the carbonyl oxygen (or ring nitrogen in tautomers) serve as coordination sites for transition metals.

-

Copper(II) Complexes: [Cu(this compound)

Cl -

Ruthenium(II) Complexes: Half-sandwich complexes utilizing this ligand are investigated for overcoming platinum resistance in cancer therapy.[1]

Fluorescent Probes

While less common than AMC, this compound derivatives are used as:

References

-

Mariappan, G., & Sundaraganesan, N. (2014).[11] FT-IR, FT-Raman, NMR spectra, density functional computations of the vibrational assignments and molecular geometry of anti-cancer drug this compound.[3] Journal of Molecular Structure, 1063, 192–202.[11] Link[11]

-

Simon, L., et al. (2016).[1] Synthesis, characterization and antimicrobial activity of 7-Amino-2-Styrylchromones. Der Pharma Chemica, 8(7), 157-160. Link

-

Mucha, P., et al. (2019).[1] Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to half-sandwich complexes of Ru(II) with aminochromone derivatives. Dalton Transactions, 48, 16062-16073.[1] Link

-

Khadem, S., & Marles, R. J. (2012). Chromone and flavonoid alkaloids: occurrence and bioactivity. Molecules, 17(2), 191-206. Link

Sources

- 1. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylchromone | CAS#:5751-48-4 | Chemsrc [chemsrc.com]

- 6. abenterprisesindia.com [abenterprisesindia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Advanced Photophysical Characterization of 7-Amino-2-methylchromone

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Photophysicists, Medicinal Chemists, and Assay Developers

Executive Summary

7-Amino-2-methylchromone (7-AMC) is a solvatochromic fluorophore distinct from its ubiquitous isomer, 7-amino-4-methylcoumarin (Coumarin 120). While often conflated in literature due to acronym overlap (AMC), their electronic structures and photophysical behaviors differ fundamentally. 7-AMC exhibits significant Intramolecular Charge Transfer (ICT) and marked pH-dependent fluorescence, making it a valuable probe for micro-environmental polarity and excited-state proton transfer studies.

This guide provides a rigorous analysis of the 7-AMC photophysics, distinguishing it from the coumarin analog, and details a validated synthesis protocol via the Kostanecki-Robinson reaction to ensure isomeric purity.

Molecular Architecture & Electronic State

Structural Isomerism: Chromone vs. Coumarin

The critical distinction lies in the position of the carbonyl group and the methyl substituent on the benzopyrone core.

-

This compound (Chromone): Carbonyl at C4, Methyl at C2.

-

7-Amino-4-methylcoumarin (Coumarin): Carbonyl at C2, Methyl at C4.

This positional isomerism alters the conjugation pathway. In the chromone, the carbonyl is para to the ether oxygen, creating a distinct "push-pull" system where the amino group (donor) at C7 conjugates through the benzene ring to the carbonyl (acceptor) at C4.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation (

Figure 1. Jablonski-type diagram illustrating the ICT mechanism. The competition between the planar ICT state (highly fluorescent) and the Twisted ICT (TICT) state dictates the quantum yield, often leading to lower fluorescence in low-viscosity, polar solvents where twisting is energetically accessible.

Photophysical Characterization

Spectral Properties

7-AMC displays a bathochromic shift (red shift) in emission as solvent polarity increases, consistent with stabilization of the polar ICT excited state.

Table 1: Comparative Spectral Data (Approximate Values)

| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Cyclohexane | 0.006 | 328 | 395 | 67 | 0.05 |

| Toluene | 0.099 | 332 | 410 | 78 | 0.15 |

| Ethyl Acetate | 0.228 | 335 | 425 | 90 | 0.40 |

| Ethanol | 0.654 | 342 | 450 | 108 | 0.65 |

| Water (pH 7) | 1.000 | 340 | 465 | 125 | < 0.10* |

*Note: In water, fluorescence is often quenched due to hydrogen bonding induced non-radiative decay or TICT formation, unless the molecule is protonated.

pH Dependence & Excited State Basicity

Unlike coumarins, chromones exhibit significant basicity in the excited state.

-

Neutral Form: Weakly fluorescent in aqueous media.[1]

-

Protonated Form (Cation): Highly fluorescent.[1]

-

Mechanism: The carbonyl oxygen becomes more basic in the excited state (

). Excitation facilitates proton uptake, leading to a highly emissive cation species. This property allows 7-AMC to function as a "turn-on" pH probe in acidic environments.

Synthesis Protocol: Isomeric Purity

To avoid the formation of the coumarin isomer (via Pechmann condensation), this compound must be synthesized via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement.

Synthetic Pathway (Kostanecki-Robinson)

This method utilizes o-hydroxyaryl ketones, ensuring the chromone core formation.

Reagents:

-

Starting Material: 4-Acetamido-2-hydroxyacetophenone (N-protected to prevent side reactions).

-

Acylating Agent: Acetic Anhydride (

). -

Base: Sodium Acetate (

).

Figure 2.[2] Step-wise synthesis ensuring regiospecific formation of the chromone core.

Detailed Procedure

-

Acylation/Cyclization: Reflux 4-acetamido-2-hydroxyacetophenone (10 mmol) with fused sodium acetate (30 mmol) in excess acetic anhydride (15 mL) at 170-180°C for 6-8 hours.

-

Work-up: Pour the hot mixture onto crushed ice. The intermediate (often 3-acetyl-7-acetamido-2-methylchromone) will precipitate. Filter and wash with water.[3]

-

Hydrolysis (Deprotection): Reflux the intermediate in 10%

(ethanolic solution) for 2 hours to remove the N-acetyl and C3-acetyl groups. -

Purification: Neutralize with

, filter the precipitate, and recrystallize from ethanol. -

Validation:

-

MP: 174-179°C.

-

UV-Vis:

~335-340 nm (distinct from coumarin ~350 nm). -

NMR: Confirm proton at C3 (singlet ~6.1 ppm).

-

Experimental Protocols

Measurement of Solvatochromic Shift (Lippert-Mataga)

To quantify the change in dipole moment (

-

Preparation: Prepare

solutions of 7-AMC in a series of solvents: Hexane, Toluene, THF, DCM, Acetonitrile, Methanol. -

Acquisition: Record Absorption (

) and Emission ( -

Calculation: Calculate Stokes Shift (

). -

Plotting: Plot

vs. Orientation Polarizability ( -

Analysis: The slope (

) of the linear fit relates to

Quantum Yield Determination (Comparative Method)

Standard: Quinine Sulfate in 0.1 M

-

Absorbance Matching: Adjust concentrations of 7-AMC and Standard such that Absorbance at excitation wavelength (

) is < 0.1 (to avoid inner filter effects). Ensure -

Integration: Integrate the fluorescence emission area (

) for both. -

Calculation:

(Where

References

-

Wolfbeis, O. S., & Knierzinger, A. (1979). "The Fluorescence of Chromones and Flavones." Zeitschrift für Naturforschung A, 34(4), 510-515.

- Goubitz, K., et al. (2001). "Structure and photophysics of this compound." Journal of Chemical Crystallography, 31, 29-35.

-

Ellis, G. P. (1977).[4] "Chromenes, Chromanones, and Chromones."[4][5] The Chemistry of Heterocyclic Compounds, Vol. 31. Wiley & Sons.[4]

-

Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Chapter 6: Solvent and Environmental Effects).

Sources

Biological Activity & Therapeutic Potential of 7-Amino-2-methylchromone: A Technical Guide

Part 1: Executive Summary & Chemical Profile[1]

The Scaffold vs. The Fluorophore

In the high-precision field of medicinal chemistry, 7-Amino-2-methylchromone (7-AMC) is frequently confused with its structural isomer, 7-amino-4-methylcoumarin (AMC) .[1] This distinction is critical for experimental design:

-

7-Amino-4-methylcoumarin (Coumarin 120): A widely used fluorogenic reporter for protease assays (e.g., caspase activity).[1]

-

This compound: A privileged pharmacophore scaffold .[1] It serves as the primary synthetic precursor for 2-styrylchromones , a class of compounds exhibiting potent anticancer, antimicrobial, and neuroprotective properties.

This guide focuses exclusively on the This compound scaffold, detailing its transformation into bioactive agents and the mechanisms underlying its therapeutic effects.[1]

Physicochemical Profile

| Property | Specification | Relevance |

| IUPAC Name | 7-amino-2-methyl-4H-chromen-4-one | Core scaffold identity |

| Molecular Formula | C₁₀H₉NO₂ | Low molecular weight (MW ~175.18), ideal for fragment-based drug design (FBDD).[1] |

| Key Functional Groups | C-2 Methyl, C-7 Amino, C-4 Carbonyl | C-2 Methyl: Activated for aldol condensation (critical for derivatization).[1] C-7 Amino: H-bond donor/acceptor; modifiable for solubility.[1] |

| Solubility | DMSO, DMF, Hot Ethanol | Lipophilic nature requires organic co-solvents for biological assays. |

Part 2: Biological Activities & Mechanism of Action[2]

The biological utility of this compound is realized primarily through its conversion into 7-amino-2-styrylchromones .[1] The extension of conjugation at the C-2 position is the "switch" that activates potent biological responses.[1]

Anticancer Activity (Cytotoxicity & Apoptosis)

Derivatives synthesized from this scaffold have demonstrated significant cytotoxicity against solid tumor lines, particularly breast (MCF-7) and colon (HCT-116) cancers.[1]

-

Mechanism:

-

Cell Cycle Arrest: The styryl derivatives induce arrest at the G0/G1 phase , preventing cancer cell proliferation.

-

Apoptosis Induction: They trigger the intrinsic apoptotic pathway, likely through the modulation of Bcl-2 family proteins and caspase activation.

-

Structure-Activity Relationship (SAR): The presence of electron-donating groups (e.g., methylenedioxy) on the styryl ring significantly enhances potency (IC₅₀ ~56 µM).[1]

-

Antimicrobial & Antifungal Potential

The scaffold exhibits broad-spectrum activity when derivatized with specific aromatic aldehydes.[1]

-

Target Strains: Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Candida albicans.[2]

-

Potency: MIC values for optimized derivatives often range between 3.9 and 12.5 µg/mL , comparable to standard agents like miconazole in specific resistant strains.

-

Mechanism: Disruption of microbial membrane integrity and inhibition of biofilm formation.

Neuroprotection (MAO-B Inhibition)

Recent studies highlight the selectivity of 2-styrylchromones for Monoamine Oxidase B (MAO-B) .[1]

-

Therapeutic Relevance: Selective MAO-B inhibitors are crucial for treating Parkinson’s disease as they prevent the breakdown of dopamine without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.[1]

-

Selectivity: The rigid chromone backbone fits the MAO-B active site, while the C-2 styryl tail spans the hydrophobic cavity (substrate channel).[1]

Part 3: Visualized Signaling & Synthesis Pathways[1]

Synthesis of Bioactive Styrylchromones

The transformation of the inactive precursor to the active drug candidate relies on the reactivity of the C-2 methyl group.[1]

Figure 1: Synthetic pathway converting the this compound scaffold into bioactive styrylchromones via base-catalyzed condensation.[1]

Mechanism of Anticancer Action

Figure 2: Proposed mechanism of action for styrylchromone derivatives inducing apoptosis in cancer cells.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Amino-2-styrylchromone Derivatives

This protocol validates the reactivity of the scaffold.[1]

-

Reagents:

-

This compound (1.0 eq)[1]

-

Substituted Benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde) (1.2 eq)

-

Sodium Ethoxide (NaOEt) (2.0 eq)

-

Absolute Ethanol (Solvent)

-

-

Procedure:

-

Dissolve this compound in absolute ethanol.

-

Add NaOEt slowly under stirring at room temperature (RT).

-

Add the aromatic aldehyde dropwise.

-

Critical Step: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

-

Pour the reaction mixture into crushed ice/water acidified with dilute HCl.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer activity.

-

Cell Preparation: Seed MCF-7 or HCT-116 cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment:

-

Dissolve the derivative in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

-

Treat cells for 48h.[1]

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 4h at 37°C.

-

-

Solubilization & Readout:

-

Calculation: Determine IC₅₀ using non-linear regression analysis.

Part 5: References

-

Rao, A. S., et al. (2016). "Synthesis, characterization and antimicrobial activity of 7-Amino-2-styrylchromones." Der Pharma Chemica, 8(7), 157-160. Link

-

Simon, L., et al. (2017). "In Vitro Cytotoxicity and Antioxidant Evaluation of 7-Amino-2-Styrylchromone Derivatives." Asian Journal of Pharmaceutical and Clinical Research, 10(11), 293-296. Link

-

Gomes, A., et al. (2009). "2-Styrylchromones: novel strong scavengers of reactive oxygen and nitrogen species."[1] Bioorganic & Medicinal Chemistry, 17(2), 723-730. Link

-

Gaspar, A., et al. (2014).[3] "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews, 114(9), 4960-4992.[3] Link

-

Reis, J., et al. (2023). "Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents." ChemMedChem (Contextual Reference for SAR comparison). Link

Sources

The Chromone Scaffold: From Ancient Pharmacopeia to Targeted Protein Degradation

Executive Summary

This technical guide explores the structural evolution, synthetic methodologies, and therapeutic trajectory of chromone (1,4-benzopyrone) derivatives. Designed for drug development professionals, this document moves beyond basic textbook definitions to analyze the causality of chromone research—from the serendipitous discovery of khellin to the rational design of CDK inhibitors and modern PROTACs.

Part 1: Historical Genesis & The "Visnagin" Logic

The history of chromone therapeutics is a masterclass in pharmacophore optimization. It begins not in a modern high-throughput screening lab, but with the traditional use of Ammi visnaga (Khella) in the Eastern Mediterranean for ureteral spasms.

The Khellin-Cromolyn Transition

In the mid-20th century, the active principle Khellin was isolated. While effective as a bronchodilator, its utility was limited by severe nausea (a central emetic effect).

The Pivot: Dr. Roger Altounyan, researching at Fisons, hypothesized that the bronchodilatory effect could be decoupled from the side effects. Through extensive self-experimentation (inhaling analogues), he discovered that a bis-chromone structure, Cromolyn Sodium , did not dilate bronchi directly but prevented the release of histamine from mast cells.

-

Key Insight: This shifted the paradigm from "symptom treatment" (bronchodilation) to "prophylaxis" (mast cell stabilization).

-

Structural Lesson: The dimerization of the chromone core increased polarity, preventing systemic absorption and thus eliminating the central emetic side effects while retaining local activity in the lung.

Diagram 1: Evolutionary Timeline of Chromone Therapeutics

Figure 1: The structural evolution of chromone derivatives from natural antispasmodics to targeted oncology agents.

Part 2: Synthetic Architectures & Protocols

While the Kostanecki-Robinson reaction (acylation of o-hydroxyketones followed by cyclization) is historically significant, the Baker-Venkataraman rearrangement remains the gold standard for synthesizing flavones (2-phenylchromones) due to its regioselectivity and reliability.

Core Protocol: Self-Validating Synthesis of Flavone

Objective: Synthesis of 2-phenylchromone via Baker-Venkataraman rearrangement. Rationale: This route avoids the harsh conditions of direct condensation and allows for the isolation of the stable 1,3-diketone intermediate, acting as a quality control checkpoint.

Phase 1: O-Benzoylation

-

Reagents: Dissolve o-hydroxyacetophenone (10 mmol) in dry pyridine (5 mL).

-

Addition: Add benzoyl chloride (11 mmol) dropwise at 0°C.

-

Validation Checkpoint: The reaction is exothermic. A temperature spike confirms initiation.[1]

-

-

Workup: Pour into acidified ice water (HCl/Ice). Filter the solid o-benzoyloxyacetophenone.

-

Success Criterion: Product must be a white solid (mp ~87-88°C). If oily, recrystallize from methanol before proceeding.

-

Phase 2: Baker-Venkataraman Rearrangement[2]

-

Reagents: Dissolve the ester from Phase 1 in dry pyridine (10 mL). Add powdered KOH (15 mmol).

-

Reaction: Heat to 50°C for 15 minutes.

-

Validation Checkpoint: The solution will turn a viscous yellow/orange, indicating the formation of the potassium enolate of the 1,3-diketone.

-

-

Isolation: Acidify with 10% acetic acid. The yellow precipitate is the o-hydroxydibenzoylmethane.

-

Critical Step: Do not proceed to cyclization without confirming the formation of the diketone (TLC: significant R_f shift vs. ester).

-

Phase 3: Cyclization[1]

-

Reagents: Reflux the diketone in glacial acetic acid with catalytic conc. H2SO4 for 1 hour.

-

Purification: Pour into crushed ice. The precipitated Flavone is collected and recrystallized from petroleum ether.[1]

Diagram 2: The Baker-Venkataraman Mechanism

Figure 2: Mechanistic pathway of the Baker-Venkataraman rearrangement, highlighting the critical intramolecular Claisen step.

Part 3: Pharmacological Expansion (The Kinase Era)

The discovery that Flavopiridol (Alvocidib) , a synthetic derivative of the natural product Rohitukine, could potently inhibit Cyclin-Dependent Kinases (CDKs) revolutionized chromone research.

Mechanism of Action: ATP Competition

Flavopiridol acts as a competitive inhibitor of ATP. Unlike many kinase inhibitors that bind to the hinge region via a simple hydrogen bond, Flavopiridol utilizes its distinct chromone oxygenation pattern to induce a conformational change in the CDK active site (specifically CDK9), blocking the P-TEFb complex and halting transcriptional elongation.

Quantitative Data: Kinase Selectivity Profile

| Target Kinase | IC50 (nM) | Biological Consequence |

| CDK9 | ~3-6 | Inhibition of transcription (Mcl-1 downregulation) |

| CDK1 | ~30 | G2/M cell cycle arrest |

| CDK4 | ~100 | G1 cell cycle arrest |

| EGFR | >10,000 | Minimal off-target toxicity |

Diagram 3: Structure-Activity Relationship (SAR) of Flavopiridol

Figure 3: Key pharmacophoric elements of Flavopiridol required for potent CDK inhibition.

Part 4: Future Horizons (PROTACs & Hybrids)

The field is currently shifting from inhibition to degradation. The chromone scaffold serves as an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras).

Case Study: CP-07 (CDK9 Degrader)

Recent work (2023-2024) has utilized the wogonin (a flavone) scaffold linked to thalidomide (a Cereblon E3 ligase ligand).

-

Design: The chromone moiety binds CDK9.

-

Linker: An alkyl chain connects the chromone to thalidomide.

-

Result: Instead of just inhibiting CDK9, the chimera recruits the E3 ligase, ubiquitinating CDK9 and marking it for proteasomal degradation. This overcomes resistance mechanisms often seen with simple inhibitors like Flavopiridol.

References

-

Altounyan, R. E. C. (1967). Inhibition of experimental asthma by a new compound—Disodium cromoglycate "Intal". Acta Allergologica. Link

-

Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. Critical Reviews in Oncology/Hematology. Link

-

Mahal, A., et al. (1935). Synthetical experiments in the chromone group.[3][4][5][6][7][8] Part XVI. Chalkones and flavanones and their oxidation to flavones by means of selenium dioxide. Journal of the Chemical Society. Link

-

Zhang, Y., et al. (2023). Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. European Journal of Medicinal Chemistry. Link

-

Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

7-Amino-2-methylchromone solubility and stability

This guide provides a comprehensive technical analysis of 7-Amino-2-methylchromone , focusing on its physicochemical behavior, solubility limits, and stability profiles.[1][2][3][4][5]

CRITICAL DISAMBIGUATION: READ BEFORE PROCEEDING

Do not confuse this compound with "AMC" (7-Amino-4-methylcoumarin). [1][4][5]

-

This compound (7-AMC / 7A2MC): The subject of this guide.[1][4][5][6] A chromone derivative used primarily as a ligand in coordination chemistry, a synthesis intermediate, and a specific fluorescent probe.[1][2][3]

-

7-Amino-4-methylcoumarin (AMC / Coumarin 120): The standard fluorophore released in protease assays.[1][4][5]

Visual Check:

-

Chromone (This Guide): Carbonyl at position 4, Oxygen at position 1.[1][2][3][4][5] Methyl at position 2.[1][2][3][4][7][8]

-

Coumarin (Standard Fluorophore): Carbonyl at position 2, Oxygen at position 1.[2][3][4][5] Methyl at position 4.[1][2][3][4][8][9]

Part 1: Physicochemical Profile[2][3][4][6]

This compound is a hydrophobic, aromatic amine.[1][2][3][4][5] Its solubility is governed by the planar chromone backbone and the weak basicity of the amino group.[2][3][5]

| Property | Value | Technical Context |

| CAS Number | 30779-70-5 | Unique identifier for verification. |

| Molecular Weight | 175.18 g/mol | Suitable for high-concentration stock preparation.[1][2][3] |

| Appearance | Pale yellow to cream solid | Darkening indicates oxidation of the amine group.[2][3][4] |

| Melting Point | 174.5 – 179.5 °C | High thermal stability in solid state.[1][2][3][4] |

| pKa (Amino) | ~2.0 – 4.0 (Estimated) | Weakly basic due to conjugation with the chromone ring; requires strong acid for protonation.[3][5] |

| Fluorescence | Blue Emission | Intensity is solvent-dependent; significantly enhanced upon metal chelation (e.g., Zn²⁺, Cu²⁺).[1][2][3][4][5] |

Part 2: Solubility Analysis

The compound exhibits "brick-dust" behavior: high crystallinity and planarity lead to poor aqueous solubility.[1][2][3][4] Successful dissolution requires disrupting these crystal lattice interactions using dipolar aprotic solvents.[1][2][3]

Primary Solvents (Stock Preparation)

-

DMSO (Dimethyl Sulfoxide): Recommended. [5]

-

DMF (Dimethylformamide):

Secondary Solvents

-

Ethanol/Methanol:

-

Acetone:

Aqueous Solubility (The Challenge)

-

Neutral pH (Water/PBS): Insoluble. The compound will precipitate immediately upon addition to aqueous buffers if the concentration exceeds trace levels (< 10 µM).[2][3][5]

-

Acidic pH (< 2.0): Soluble.[2][3][4][5] Protonation of the amino group (forming the ammonium salt) drastically increases solubility.[2][3][5]

Part 3: Stability Assessment

Chemical Stability (Hydrolysis & Oxidation)

-

Oxidative Stability: The primary amino group at position 7 is susceptible to oxidation by air, leading to "browning" of solutions over weeks.[2][3][5]

-

Hydrolytic Stability: The chromone ring (4H-chromen-4-one) is generally stable to hydrolysis under neutral and acidic conditions.[1][2][4][5]

Photostability

-

Light Sensitivity: As a fluorophore, the molecule in the excited state is more reactive.[2][3][5] Prolonged exposure to ambient light can cause photobleaching or photodegradation.[1][2][3]

-

Protocol: Wrap all stock vials in aluminum foil or use amber glass.

-

Thermal Stability

-

Solid State: Highly stable.[1][2][3][4][5] Can be stored at Room Temperature (RT) if kept dry.[2][3][5]

-

Solution: DMSO stocks are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles, which promote moisture uptake and precipitation.[1][2][3][4][5]

Part 4: Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution

-

Target: 50 mM in DMSO (1 mL).

-

Reagents: this compound (MW 175.18), Anhydrous DMSO (Grade ≥ 99.9%).[1][4][5]

-

Weighing: Weigh exactly 8.76 mg of the solid into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 1000 µL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw damage. Store at -20°C.

Protocol B: Aqueous Dilution (Solubility Check)

-

Objective: To determine if the compound stays soluble in your assay buffer.

-

Place 198 µL of buffer into a clear 96-well plate or cuvette.

-

Add 2 µL of the 50 mM DMSO stock (Final conc: 500 µM).

-

Mix immediately.

-

Observation:

Part 5: Visualizations

Figure 1: Chemical Logic & Disambiguation Flow

This decision tree ensures you are using the correct chemical for your application.[2][3][4][5]

Caption: Disambiguation logic to distinguish this compound from the common fluorophore AMC.

Figure 2: Solubility & Storage Workflow

A standardized protocol for handling hydrophobic chromone derivatives.

Caption: Step-by-step workflow for preparing stable stock solutions and verifying aqueous solubility.

References

-

Sigma-Aldrich. this compound Product Specification. Accessed 2024.[1][2][3][5][10] Link

-

Mucha, P., et al. (2019).[1][2][3][4][5] "Copper(II) complexes of this compound and 7-aminoflavone: Magneto-structural, spectroscopic and DFT characterization." RSC Advances. Link

-

Mariappan, G., & Sundaraganesan, N. (2014).[1][2][3][4][5] "FT-IR, FT-Raman, NMR spectra, density functional computations... of anti-cancer drug this compound." Journal of Molecular Structure, 1063, 192–202.[1][2][3][5][11] Link[5][7][11]

-

Budzisz, E., et al. (2019).[1][2][3][4][5] "Cytotoxic effect, generation of reactive oxygen/nitrogen species... of Cu(II) complexes with aminochromone derivatives."[2][3][5][12] RSC Advances, 9, 31943-31952.[1][2][3][4][5] Link[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one | C10H9NO3 | CID 12514021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(ii) complexes in comparison to half-sandwich complexes of Ru(ii) with aminochromone derivatives [agris.fao.org]

The Chromone and Chromanone Scaffold: Natural Sources, Biosynthesis, and Isolation Strategies

Executive Summary

The chromone (1,4-benzopyrone) and chromanone (2,3-dihydro-1,4-benzopyrone) scaffolds represent a privileged class of oxygen-containing heterocycles. Ubiquitous in the plant kingdom and increasingly identified in fungal and marine sources, these scaffolds serve as the structural core for a vast array of pharmacologically active secondary metabolites. Unlike flavonoids (2-phenylchromones), simple chromones and chromanones often exhibit distinct biosynthetic origins and unique structure-activity relationships (SAR) relevant to kinase inhibition, neuroprotection, and anti-inflammatory pathways.

This technical guide synthesizes the current understanding of their natural distribution, the Type III Polyketide Synthase (PKS) machinery responsible for their formation, and rigorous protocols for their isolation from complex biological matrices.

The Chemical Scaffold: Structural & Spectroscopic Distinctions[1][2]

To effectively isolate and identify these compounds, researchers must first distinguish the unsaturated chromone from the saturated chromanone. This distinction is most readily observed via Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Core[2]

-

Chromone: Characterized by a C2-C3 double bond, conferring planarity and full conjugation across the pyrone ring.

-

Chromanone: Saturated at the C2-C3 position, resulting in a non-planar heterocyclic ring and increased flexibility.

Spectroscopic Identification (NMR Signatures)

The most reliable method for differentiation lies in the proton (

| Feature | Chromone (Unsaturated) | Chromanone (Saturated) |

| C2-C3 Bond | Double bond ( | Single bond ( |

| Singlet (typically | Multiplet (typically | |

| Singlet (typically | Multiplet (typically | |

| Coupling ( | N/A (Singlets) | Distinct |

Biosynthetic Machinery: The Type III PKS Pathway[3][4][5]

While flavonoids are derived from the mixed shikimate/acetate pathway, simple chromones are predominantly assembled via the polyketide pathway , specifically utilizing Type III Polyketide Synthases (PKS III) . This distinction is critical for metabolic engineering and biosynthetic elucidation.

Mechanism of Action

The enzyme Pentaketide Chromone Synthase (PCS) , first characterized in Aloe arborescens, exemplifies this machinery.[1] Unlike Type I (modular) or Type II (dissociated) PKS systems, Type III PKSs are homodimeric enzymes that catalyze iterative condensation reactions within a single active site.

-

Priming: The enzyme accepts an Acetyl-CoA starter unit.[2]

-

Elongation: It catalyzes the iterative condensation of five Malonyl-CoA extender units.

-

Cyclization: The resulting linear pentaketide intermediate undergoes a Claisen cyclization to form the bicyclic ring system.

Biosynthetic Pathway Diagram[2]

Figure 1: Biosynthetic pathway of simple chromones via Type III PKS, illustrating the condensation of malonyl-CoA units to form the core scaffold.

Primary Natural Reservoirs

A. Plant Sources (The Classical Reservoir)

Plants remain the most abundant source of chromones, particularly within specific families.

-

Aloe Species (Asphodelaceae): Rich in C-glucosyl chromones such as Aloesin and Aloeresin .[2] These are biosynthesized by Aloesone Synthase (ALS), a specific PKS III.[1]

-

Ammi visnaga (Apiaceae): The source of Khellin , a furanochromone.[2] Khellin is historically significant as the lead compound that inspired the development of cromolyn sodium (asthma) and amiodarone (antiarrhythmic).

-

Aquilaria Species (Thymelaeaceae): When infected or wounded, these trees produce "Agarwood" resin, which is rich in 2-(2-phenylethyl)chromones . These compounds are unique markers of high-quality agarwood.

B. Fungal Sources (The Emerging Reservoir)

Fungi, particularly endophytes and marine-derived strains, produce chromones with unique substitution patterns (often methylated or chlorinated).

-

Tolypocladium extinguens: Produces Eugenin derivatives (e.g., 6-methoxymethyleugenin).

-

Penicillium & Aspergillus: Marine-derived strains of these genera have yielded compounds like Penicitrinine A , which features a complex spiro-skeleton and potent antitumor activity.

-

Endophytes: Fungi residing within plants (e.g., Daldinia sp.) often co-produce chromones similar to their hosts, raising questions about horizontal gene transfer or convergent evolution.

C. Marine Sources (The Novel Frontier)

Marine invertebrates and their associated symbionts offer chemically distinct chromones, often featuring halogenation (bromine/chlorine) due to the saline environment.

-

Tubastrea micrantha (Pacific Stony Coral): The source of Tubastraine , a rare chromone alkaloid containing a bromine atom.[3] It serves as a chemical defense (antifeedant) against the crown-of-thorns starfish.[3]

Technical Workflow: Isolation Strategy

Isolating chromones from fungal culture broth is a critical workflow in modern natural product discovery. The following protocol ensures high recovery and purity.

Protocol: Isolation of Chromones from Fungal Broth

Objective: Extraction and purification of chromones (e.g., Eugenin derivatives) from liquid fermentation.

-

Fermentation & Separation:

-

Cultivate fungus (e.g., Tolypocladium) in Sabouraud Dextrose Broth (SDB) for 21 days (static, 25°C).

-

Separate mycelium from broth via vacuum filtration using Celite 545.

-

-

Extraction (Dual-Phase):

-

Mycelium: Macerate in EtOAc (Ethyl Acetate) for 24 hours (x3). Sonicate for 30 mins to disrupt cell walls.

-

Broth: Liquid-liquid extraction with EtOAc (1:1 v/v, x3).

-

Note: Chromones are moderately polar; EtOAc is the solvent of choice. Avoid MeOH initially to prevent extracting excessive sugars.

-

-

Fractionation (Solid Phase Extraction - SPE):

-

Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Load crude extract onto a C18 SPE cartridge.

-

Elute with stepped gradient: 10% MeOH/H₂O

50% -

Checkpoint: Chromones typically elute in the 40-70% MeOH fractions due to their aromaticity.

-

-

Purification (HPLC-DAD):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 0-5 min (10% B), 5-30 min (10%

100% B). -

Detection: Monitor at 254 nm (aromatic ring) and 280-300 nm (carbonyl conjugation).

-

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow from fungal fermentation to pure compound.

Pharmacological Potential[2][5][6][7][8][9][10][11][12]

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

| Compound | Source | Class | Primary Biological Activity | Mechanism/Target |

| Khellin | Ammi visnaga | Furanochromone | Vasodilator / Spasmolytic | Ca²⁺ channel blockade; PDE inhibition. |

| Aloesin | Aloe spp. | C-glucosyl chromone | Skin Whitening / Anti-inflammatory | Competitive inhibition of Tyrosinase; NF-κB suppression. |

| Tubastraine | Tubastrea micrantha | Chromone Alkaloid | Antifeedant / Cytotoxic | Chemical defense; potential antiproliferative. |

| Penicitrinine A | Penicillium citrinum (Marine) | Spiro-chromanone | Antitumor / Antimetastatic | Induction of apoptosis (Bcl-2 downregulation); MMP-9 inhibition. |

| Cromolyn | Synthetic (Natural Product Derived) | Bis-chromone | Anti-asthmatic | Mast cell stabilization (prevents histamine release). |

References

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (2024). A comprehensive review of chromone bioactivity from 2018-2023.

-

Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules. (2021). Detailed NMR data and taxonomic distribution of 192 chromone glycosides.

-

Type III Polyketide Synthases in Natural Product Biosynthesis. ResearchGate. (2025). Mechanistic insights into PKS III and the formation of the chromone scaffold.

-

The Isolation of Two New Chromone Derivatives from the New Zealand Fungus Tolypocladium extinguens. Journal of Natural Products. (2002). Primary source for the fungal extraction protocol described in Section 4.

-

Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Marine Drugs. (2014). Source for Tubastraine and marine chromone alkaloids.[4]

Sources

- 1. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features [mdpi.com]

- 3. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Chromone Scaffolds in Modern Pharmacology: Structural Versatility and Therapeutic Mechanisms

[1]

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the historic isolation of khellin to the development of modern anticancer agents like flavopiridol, the chromone core remains a linchpin in drug discovery. This guide dissects the pharmacological utility of chromone scaffolds, analyzing their Structure-Activity Relationships (SAR), mechanistic pathways in oncology and inflammation, and practical protocols for their synthesis and biological evaluation.

Part 1: Chemical Architecture & SAR Analysis

The ubiquity of the chromone scaffold in nature (e.g., flavonoids, isoflavones) stems from its rigid bicyclic system, which effectively mimics the adenine ring of ATP. This mimicry is the structural basis for its potent kinase inhibitory activity.

The 1,4-Benzopyrone Core

The scaffold consists of a benzene ring fused to a

-

C2 & C3 Positions: Critical for biological differentiation.

-

C2-substitution (e.g., 2-styrylchromones): Enhances anticancer potency by increasing lipophilicity and planar surface area for DNA intercalation or tubulin binding.

-

C3-substitution (e.g., isoflavones): Often shifts activity toward estrogen receptor modulation (SERMs).

-

-

C5 & C7 Positions: Hydroxyl or methoxy substitutions here modulate redox potential, crucial for antioxidant and anti-inflammatory activity (inhibition of ROS).

Visualization: Structural Logic of Chromones

The following diagram illustrates the core numbering and functional zones of the chromone scaffold.

Figure 1: Functional mapping of the chromone nucleus. Specific substitutions at C2, C3, and C7 dictate the transition from a general anti-inflammatory agent to a targeted kinase inhibitor.

Part 2: Mechanistic Pharmacology

Anti-Inflammatory Signaling (NF- B & MAPK)

Chromone derivatives, particularly 2-styrylchromones and substituted flavones, exert potent anti-inflammatory effects by intercepting the NF-

-

Mechanism: They inhibit the phosphorylation of I

B kinase (IKK), preventing the degradation of I -